molecular formula C16H20N2O2S2 B4967473 1-(2-phenylethyl)-4-(2-thienylsulfonyl)piperazine

1-(2-phenylethyl)-4-(2-thienylsulfonyl)piperazine

Cat. No. B4967473
M. Wt: 336.5 g/mol
InChI Key: USHQLDNGIHATGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-phenylethyl)-4-(2-thienylsulfonyl)piperazine involves multiple steps, including the sulfomethylation of piperazine and the subsequent reactions with phenylethyl and thienylsulfonyl derivatives. A notable method involves the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone, leading to the formation of hyperbranched polymers with sulfone functionalities, which can be further modified to introduce the phenylethyl and thienylsulfonyl groups (Yan & Gao, 2000).

Molecular Structure Analysis

X-ray crystallography studies have provided insights into the molecular structure of related sulfonamide compounds. These studies reveal the crystal system, bond lengths, angles, and conformation of the piperazine ring and sulfonyl moiety, offering a deep understanding of the structural features that contribute to the compound's biological activity (Kumar et al., 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions, owing to the reactive sites present in its structure. The sulfonamide group, in particular, allows for reactions such as sulfomethylation, leading to the synthesis of mixed-side-chain macrocyclic chelates. These reactions are influenced by factors such as pH, and the products have potential applications in chelation therapy and imaging (van Westrenen & Sherry, 1992).

properties

IUPAC Name

1-(2-phenylethyl)-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c19-22(20,16-7-4-14-21-16)18-12-10-17(11-13-18)9-8-15-5-2-1-3-6-15/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHQLDNGIHATGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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